
Perfluoroheptanenitrile
Overview
Description
Perfluoroheptanenitrile (C₇F₁₅N) is a fully fluorinated aliphatic nitrile characterized by a seven-carbon chain where all hydrogen atoms are replaced by fluorine, terminating in a nitrile (-CN) group. This structural configuration confers exceptional chemical inertness, thermal stability, and resistance to degradation, typical of perfluoroalkyl substances (PFAS).
The compound’s fully fluorinated backbone minimizes intermolecular interactions, resulting in low surface tension and high volatility compared to oxygen-containing PFAS (e.g., carboxylic acids). Potential applications include high-temperature solvents, fluoropolymer synthesis intermediates, or dielectric fluids. However, its environmental persistence, akin to other PFAS, raises regulatory concerns .
Preparation Methods
General Synthetic Route Overview
The preparation of perfluoroheptanenitrile typically follows a multi-step process:
- Step 1: Conversion of perfluoroheptanoic acid or its derivatives (such as acid chloride or ester) into the corresponding perfluoroheptanamide by reaction with ammonia.
- Step 2: Dehydration of the perfluoroheptanamide to yield this compound.
This pathway is favored due to the stability of intermediates and the efficiency of dehydration reactions under controlled conditions.
Preparation via Perfluoroheptanoic Acid Amide Dehydration
A well-documented method involves the preparation of perfluoroheptanoic acid amide followed by dehydration using phosphorus pentoxide (P₂O₅) as a dehydrating agent.
- Perfluoroheptanoic acid amide is synthesized by passing ammonia gas into a solution of perfluoroheptanoic acid or its ester at controlled temperatures (40–50 °C) until the reaction is complete, indicated by gas evolution and temperature changes.
- The amide is isolated by solvent removal under reduced pressure, yielding a high-purity solid (melting point 127–128 °C).
- The amide (e.g., 200 g, 0.55 mol) is mixed thoroughly with P₂O₅ (e.g., 275 g) in a round-bottom flask.
- The mixture is heated to approximately 250 °C under reflux with a downward condenser to facilitate dehydration.
- The crude this compound is obtained by direct distillation and further purified by fractional distillation over a small quantity of P₂O₅.
- Typical yield is around 80%, with a boiling point of 74–75 °C.
Reaction Summary:
$$
\text{Perfluoroheptanamide} \xrightarrow[\text{heat}]{\text{P}2\text{O}5} \text{this compound} + \text{H}_2\text{O}
$$
Alternative Preparation via Perfluoroalkyl Carboxylic Acid Methyl Ester Route
An alternative method involves:
- Reacting perfluoroalkyl acyl fluoride with methanol to form perfluoroalkyl carboxylic acid methyl ester.
- Ammonolysis of the methyl ester with ammonia to yield the corresponding amide.
- Dehydration of the amide using perfluoroalkyl carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) in the presence of N,N-dimethylformamide (DMF) as a catalyst and dehydrating agent.
- Ammonolysis is conducted in an autoclave with controlled temperature (<40 °C) and stirring for about 1 hour.
- Methanol by-product is removed by distillation, ensuring no residual methanol remains (confirmed by GC analysis).
- The amide solution is cooled below 0 °C, and trifluoroacetic anhydride is added dropwise while maintaining temperature control.
- The dehydration reaction proceeds with high yield (up to 98%) and high purity (>98% GC purity) of this compound.
- The overall yield for the multi-step process reaches approximately 92%.
Process Parameters and Optimization
Parameter | Typical Range / Value | Notes |
---|---|---|
Ammonia introduction | Controlled flow to avoid gas escape | Ensures complete conversion to amide |
Ammonolysis temperature | 30–40 °C | Prevents decomposition and side reactions |
Dehydration temperature | 250 °C (with P₂O₅) or <10 °C (with TFAA) | High temperature for P₂O₅; low temperature for TFAA method |
Reaction time | 12 hours standing after ammonia addition | Ensures completion of amide formation |
Yield of nitrile | 80–98% | Depends on method and purification |
Purity | >98% (GC analysis) | High purity essential for downstream use |
Comparative Analysis of Preparation Methods
Method | Starting Material | Dehydrating Agent | Temperature Range | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|---|---|
P₂O₅ dehydration of amide | Perfluoroheptanoic acid amide | Phosphorus pentoxide (P₂O₅) | ~250 °C | ~80 | High | Simple reagents, direct distillation | High temperature, energy intensive |
Trifluoroacetic anhydride (TFAA) dehydration | Perfluoroalkyl amide formed from ester | Trifluoroacetic anhydride + DMF | <10 °C | 92–98 | >98 | Mild conditions, high yield | Requires careful temperature control, use of TFAA |
Chemical Reactions Analysis
Types of Reactions: Perfluoroheptanenitrile primarily undergoes substitution reactions due to the presence of the nitrile group. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include moderate temperatures and the presence of a catalyst to facilitate the substitution process.
Addition Reactions: These reactions may involve reagents like hydrogen or halogens under controlled conditions to add across the nitrile group.
Major Products Formed:
Substitution Reactions: The major products include substituted perfluoroheptanenitriles, where the nitrile group is replaced by other functional groups.
Addition Reactions: The products are typically perfluoroheptane derivatives with additional functional groups attached to the carbon chain.
Scientific Research Applications
Perfluoroheptanenitrile finds applications in various fields due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Its inert nature makes it suitable for use in biological studies where non-reactive environments are required.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings, lubricants, and sealants, due to its chemical resistance and stability
Mechanism of Action
The mechanism by which perfluoroheptanenitrile exerts its effects is primarily through its chemical inertness and stability. The fully fluorinated carbon chain provides resistance to chemical reactions, making it an excellent candidate for applications requiring non-reactive environments. The nitrile group can participate in specific reactions, allowing for targeted modifications and functionalization .
Comparison with Similar Compounds
Perfluoroheptanoic Acid (PFHpA, C₇HF₁₃O₂)
Functional Group: Carboxylic acid (-COOH) vs. nitrile (-CN).
- Polarity and Solubility: PFHpA’s carboxylic acid group enhances water solubility via hydrogen bonding, whereas Perfluoroheptanenitrile’s nonpolar nitrile group reduces aqueous solubility, favoring organic solvents .
- Reactivity: PFHpA undergoes acid-base reactions and esterification, while the nitrile group may participate in nucleophilic additions or hydrolysis under extreme conditions.
- Toxicity: PFHpA is associated with hepatotoxicity and endocrine disruption in animal studies . This compound’s toxicity profile remains understudied but may pose risks due to PFAS persistence.
Aromatic Fluorinated Nitriles (e.g., 4-Fluorophenylacetonitrile)
Structure: Aromatic rings with partial fluorination vs. fully fluorinated aliphatic chains.
- Stability: this compound’s perfluorinated chain resists oxidation and thermal degradation more effectively than aromatic nitriles, which may decompose at lower temperatures due to aromatic ring reactivity .
- Applications: Aromatic fluoronitriles are often used in pharmaceuticals or agrochemicals, whereas this compound’s applications align with industrial processes requiring chemical inertness .
Sulfonyl-Containing Fluorinated Nitriles (e.g., 3-[(2-Fluorophenyl)sulfonyl]propanenitrile)
Functional Groups: Sulfonyl (-SO₂-) introduces strong electron-withdrawing effects, altering reactivity compared to this compound’s straightforward aliphatic nitrile.
- Molecular Weight: The sulfonyl group increases molecular weight (213.23 g/mol vs. ~383 g/mol for this compound), affecting volatility and diffusion rates .
Research Findings and Data Tables
Table 1: Comparative Properties of this compound and Analogues
Compound | Chemical Formula | Molecular Weight (g/mol) | Functional Group | Water Solubility | Thermal Stability (°C) |
---|---|---|---|---|---|
This compound | C₇F₁₅N | ~383 | Nitrile (-CN) | Low | >300 |
Perfluoroheptanoic Acid | C₇HF₁₃O₂ | 364 | Carboxylic acid | Moderate | ~200–250 |
4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | Aromatic nitrile | Low | 150–200 |
3-[(2-Fluorophenyl)sulfonyl]propanenitrile | C₉H₈FNO₂S | 213.23 | Sulfonyl + nitrile | Very low | ~100–150 |
Key Findings:
- This compound’s fully fluorinated structure maximizes thermal and chemical stability but exacerbates environmental persistence .
- Functional groups critically influence reactivity: carboxylic acids (PFHpA) interact with biological systems, while nitriles (this compound) prioritize industrial utility .
Regulatory and Environmental Considerations
This compound falls under broader PFAS regulations due to structural similarities to regulated compounds like PFHpA. The U.S. FDA and European Pharmacopoeia emphasize stringent controls on PFAS manufacturing and disposal, though specific guidelines for nitriles are pending .
Biological Activity
Perfluoroheptanenitrile (PFHN) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their unique carbon-fluorine bonds. This article delves into the biological activity of PFHN, examining its mechanisms of action, potential health effects, and relevant research findings.
Chemical Structure and Properties
This compound is a fully fluorinated compound with the molecular formula . Its structure consists of a heptane backbone with a nitrile group (-C≡N) at one end, contributing to its unique chemical properties, including high stability and resistance to degradation.
Mechanisms of Biological Activity
PFHN's biological activity is primarily attributed to its interactions with biological membranes and proteins. The following mechanisms have been proposed:
- Membrane Disruption : PFHN can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption may affect cellular functions and lead to cytotoxicity.
- Protein Binding : The compound has a high affinity for proteins, potentially leading to modifications in protein structure and function. This can result in altered enzymatic activities and signaling pathways.
Toxicological Studies
Research has indicated various toxicological effects associated with PFHN exposure:
- Cytotoxicity : Studies have shown that PFHN can induce cell death in various cell lines, including liver and kidney cells. The mechanism appears to involve oxidative stress and apoptosis pathways.
- Endocrine Disruption : PFHN has been implicated in disrupting endocrine functions, particularly affecting thyroid hormone levels. Animal studies have demonstrated alterations in thyroid hormone concentrations following exposure.
- Immunotoxicity : Epidemiological studies suggest that exposure to PFAS, including PFHN, may impair immune responses, leading to increased susceptibility to infections.
Case Studies
Several case studies highlight the biological impact of PFHN:
- Case Study 1 : In a study examining the effects of PFHN on murine models, exposure resulted in significant liver enlargement and altered serum enzyme levels indicative of hepatotoxicity. Histopathological analysis revealed fatty liver changes consistent with toxicological damage.
- Case Study 2 : A cohort study involving workers exposed to PFAS chemicals showed a correlation between elevated PFHN levels in serum and increased incidence of autoimmune diseases. This finding aligns with the hypothesis that PFAS compounds can modulate immune system responses.
Research Findings
Recent research has focused on understanding the long-term effects of PFHN exposure:
Study | Findings |
---|---|
Steininger et al. (2024) | Demonstrated that PFHN contributes to localized environmental contamination, impacting wildlife and human health through bioaccumulation. |
EFSA Report (2023) | Identified associations between PFAS exposure (including PFHN) and adverse health outcomes such as increased cholesterol levels and reduced immune response. |
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJALWGNSZLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382153 | |
Record name | Perfluoroheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62038-08-8 | |
Record name | Perfluoroheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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